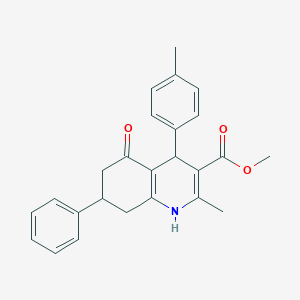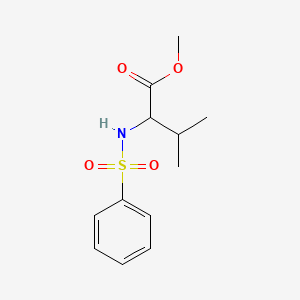![molecular formula C19H23NO6S B4974200 methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate, commonly known as MDG-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
The mechanism of action of MDG-1 is complex and not fully understood. However, it is believed that this compound acts as an antagonist at glycine receptors in the brain, which are involved in a variety of physiological processes, including the regulation of anxiety and depression. MDG-1 has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not yet fully understood.
Biochemical and Physiological Effects:
MDG-1 has a wide range of biochemical and physiological effects, including the modulation of glycine receptor function, the reduction of anxiety and depression-like behaviors in animal models, and the inhibition of cancer cell proliferation. This compound has also been shown to have anti-inflammatory effects, although the mechanisms underlying this effect are not yet fully understood.
实验室实验的优点和局限性
One of the main advantages of using MDG-1 in lab experiments is its specificity for glycine receptors, which allows researchers to study the function of these receptors in a more targeted way. Additionally, MDG-1 has been shown to have low toxicity and good solubility in a variety of solvents, making it a relatively easy compound to work with. However, there are also limitations to the use of MDG-1 in lab experiments, including its relatively high cost and the complexity of its synthesis.
未来方向
There are a number of future directions for research on MDG-1, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying glycine receptor function. Additionally, there is potential for the development of new analogs of MDG-1 that may have improved pharmacological properties or greater specificity for glycine receptors. Overall, MDG-1 is a valuable compound that has the potential to contribute significantly to scientific research in a variety of fields.
合成方法
The synthesis of MDG-1 involves the reaction of N-(2-phenylethyl)glycine with methanesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods, including column chromatography and recrystallization. The synthesis of MDG-1 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
科学研究应用
MDG-1 has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a number of potential applications, including as a tool for studying the function of glycine receptors in the brain, as a potential treatment for anxiety and depression, and as a potential therapeutic agent for certain types of cancer.
属性
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-17-10-9-16(13-18(17)25-2)27(22,23)20(14-19(21)26-3)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKRPGWDMGPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)

![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)
![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)